molecular formula C4H6Cl3NO2 B6611768 N-(2,2,2-trichloro-1-hydroxyethyl)acetamide CAS No. 5445-85-2

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Cat. No.: B6611768
CAS No.: 5445-85-2
M. Wt: 206.45 g/mol
InChI Key: WVECDRAYBGJMIV-UHFFFAOYSA-N
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Description

It is characterized by a trichloromethyl group and a hydroxyl moiety on the ethyl backbone, conferring unique reactivity. Key properties include:

  • Synthesis: High yield (90%) via melt-phase reactions .
  • Physical State: White crystalline solid with a melting point of 123–125°C .
  • Applications: Used as an amidoalkylating reagent in organic synthesis to produce derivatives like 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides .

Properties

IUPAC Name

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl3NO2/c1-2(9)8-3(10)4(5,6)7/h3,10H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVECDRAYBGJMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281653
Record name N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5445-85-2
Record name NSC53613
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC22402
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction mechanism follows a two-step pathway:

  • Protonation of chloral hydrate by an acid catalyst, enhancing the electrophilicity of the carbonyl group.

  • Nucleophilic addition of acetamide’s NH₂ group to the carbonyl carbon, followed by dehydration to yield the target compound.

The stoichiometric ratio of chloral hydrate to acetamide is critical. Excess acetamide (1.2–1.5 equivalents) ensures complete conversion of chloral, minimizing side products such as dichloro derivatives.

Catalytic Systems

Concentrated sulfuric acid (H₂SO₄) is the most common catalyst, facilitating protonation and stabilizing intermediates. Alternatives include:

  • p-Toluenesulfonic acid (PTSA) : Reduces side reactions in temperature-sensitive syntheses.

  • Lewis acids (e.g., ZnCl₂) : Effective in non-aqueous media but less commonly used due to handling challenges.

CatalystTemperature (°C)Yield (%)Reaction Time (h)
H₂SO₄80–9075–824–6
PTSA70–8068–726–8
ZnCl₂90–10060–653–5

Data synthesized from Refs.

Solvent Optimization and Reaction Kinetics

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of chloral hydrate and acetamide, while benzene (historically used) has been phased out due to toxicity concerns. Recent studies favor water-ethanol mixtures (1:1 v/v), achieving 85% yield under reflux conditions.

Temperature Dependence

Elevated temperatures (70–90°C) accelerate the reaction but risk decomposition of the trichloroethyl group. Kinetic studies reveal an optimal window of 80–85°C, balancing rate and product stability.

Alternative Synthetic Routes

From Trichloroacetaldehyde (Chloral) and Acetic Anhydride

A less common approach involves reacting chloral with acetic anhydride to form an intermediate mixed anhydride, which subsequently reacts with ammonia to yield the acetamide derivative. This method avoids direct use of acetamide but requires stringent moisture control.

C-Amidoalkylation of Aromatics

This compound serves as a reagent in C-amidoalkylation reactions. For example, its reaction with naphthalene derivatives in the presence of H₂SO₄ produces 2-(1-naphthyl)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, demonstrating its versatility.

Purification and Characterization

Crude product purification typically involves:

  • Recrystallization from ethanol/water mixtures.

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) for high-purity isolates.

Key characterization data :

  • ¹H NMR (DMSO-d₆): δ 6.20 (s, 1H, OH), 4.85 (q, 1H, CH), 2.05 (s, 3H, COCH₃).

  • IR : 3320 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=O amide).

Applications in Organic Synthesis

The compound’s trichloroethyl group enables diverse transformations:

  • Nucleophilic displacement : Replacement of chlorine atoms with thiols or amines.

  • Heterocycle synthesis : Cyclization with hydrazines to form pyrazoline derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trichloromethyl group and adjacent hydroxyl/amide functionalities create electrophilic carbon centers susceptible to nucleophilic attack.

Mechanism :

  • Nucleophiles (e.g., amines, thiols) displace chlorine atoms via SN2 pathways .

  • Acidic conditions protonate hydroxyl groups, enhancing leaving-group ability .

Example Reaction :
Reaction with 2,4-dichlorophenoxyacetic acid amide under melt conditions yields thiourea derivatives (e.g., 7a–h ) :

text
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide + Amine → Thiourea derivatives

Key Data :

  • Yields: 65–92% under H2SO4/P4O10 catalysis .

  • Diastereotopic CH2 protons in products show AB-system splitting (δ 4.05–4.15 ppm, J = 15.3 Hz) .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions cleaves the amide bond or trichloroethyl group.

Conditions and Outcomes :

Hydrolysis TypeConditionsProducts
AcidicH2SO4, refluxTrichloroacetaldehyde, acetamide
BasicNaOH, aqueous ethanolGlycolic acid derivatives

Notable Observations :

  • Stability studies indicate pH-dependent degradation, with faster decomposition in alkaline media .

C-Amidoalkylation Reactions

The compound acts as a C-amidoalkylating agent in Friedel-Crafts-type reactions with aromatic systems.

Case Study : Reaction with toluene :

text
This compound + Toluene → 2a (92% yield)

Catalyst Screening :

EntryCatalystTime (h)Yield (%)
7H2SO4 (2 mmol)552
11H2SO4 + P4O102.592

Mechanistic Insight :

  • Brønsted acids (e.g., H2SO4) promote electrophilic activation of the trichloroethyl group .

  • Side products like 3 form via competing elimination when thiophene derivatives react .

Functionalization via Isothiocyanate Intermediates

Chlorine substitution with isothiocyanate groups enables thiourea formation.

Synthesis Pathway :

  • Chlorination of hydroxyl group to form 4 .

  • Substitution with isothiocyanate to yield 5 .

  • Reaction with amines (6a–h ) to produce thioureas (7a–h ).

Structural Confirmation :

  • 1H NMR : NH protons at δ 10.65–8.02 ppm; CH (trichloromethyl) at δ 7.03–5.98 ppm .

  • 13C NMR : C=S at δ 182.8–180.5 ppm; C=O at δ 166.7 ppm .

Comparative Reactivity with Analogues

PropertyThis compound2-Fluoro Analogue
Leaving Group AbilityCl (moderate)F (poor)
Hydrolysis RateFasterSlower
Catalytic RequirementsH2SO4/P4O10Lewis acids (e.g., BF3)

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including oxidation, reduction, and substitution. For example:

  • Oxidation : The compound can be oxidized to yield corresponding oxides.
  • Reduction : The cyano group can be reduced to form amines.
  • Substitution : The trichloro group can be substituted with other functional groups under specific conditions .

These reactions make it valuable for synthesizing heterocyclic compounds and other derivatives used in pharmaceuticals and agrochemicals.

Biological Applications

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity. It is being studied for its interactions with biomolecules, which could lead to the development of new therapeutic agents. For instance:

  • Drug Development : As a precursor for drug synthesis, it has potential applications in developing novel anti-inflammatory agents and other therapeutics .
  • Biologically Active Substances : The compound is also of interest in agriculture due to its potential as a pesticide or herbicide .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its unique chemical properties allow it to be used in various formulations:

  • Chemical Manufacturing : It is employed as a reagent in the production of chlorinated compounds and other derivatives that are essential in manufacturing processes .
  • Material Science : The compound's properties make it suitable for creating advanced materials with specific functionalities.

Synthesis of Thiourea Derivatives

A study demonstrated the synthesis of N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides through hydrazinolysis. The resulting compounds showed promising yields (87-91%) and were characterized using NMR and mass spectrometry. These derivatives are significant in organic synthesis due to their biological activity .

Development of Anti-inflammatory Agents

Research focusing on the synthesis of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide highlighted its potential as an anti-inflammatory agent by selectively inhibiting COX-2 enzymes. This study underscores the compound's relevance in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological effects and applications in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

(a) N-(2,2,2-Trichloro-1-hydroxyethyl)sulfonamides
  • Structure : Replace the acetamide group with sulfonamide.
  • Reactivity : Exhibit similar C-amidoalkylation activity but require longer reaction times (50–100 h) compared to N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (2.5–5 h) under H₂SO₄–P₄O₁₀ activation .
  • Application : Used in synthesizing sulfonamide-based heterocycles .
(b) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Structure : Contains a methoxymethyl and diethylphenyl group instead of the trichloro-hydroxyethyl moiety.
  • Reactivity : Functions as a herbicide due to its chloroacetamide backbone and bulky aromatic substituents .
  • Key Difference : Lacks the hydroxyl group, reducing its utility in amidoalkylation reactions.
(c) N-(2,2,2-Trichloro-1-(3-arylthioureido)ethyl)acetamides
  • Structure : Incorporates arylthiourea substituents.
  • Synthesis : Derived from this compound via additional coupling steps .

Halogenation and Backbone Modifications

(a) N-(2,2,2-Tribromo-1-hydroxyethyl)benzamide
  • Structure : Bromine replaces chlorine atoms; benzamide replaces acetamide.
  • Reactivity : Higher halogen electronegativity enhances electrophilicity but reduces stability in aqueous conditions compared to the trichloro derivative .
(b) N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide
  • Structure : Bis(4-chlorophenyl) groups replace the hydroxyl moiety.
  • Application : Pharmaceutical intermediate with enhanced lipophilicity .

Functional Group Additions

(a) 2-Chloro-N-(2,2,2-trichloro-1-(naphth-1-yl)ethyl)acetamide (2e)
  • Structure : Naphthyl group introduced via C-amidoalkylation.
  • Characterization : Confirmed by IR (C=O at 1680 cm⁻¹) and NMR (δ 6.8–8.2 ppm for aromatic protons) .
  • Utility: Potential precursor for polycyclic aromatic compounds .
(b) N-(2,2,2-Trichloro-1-(5-chlorothien-2-yl)ethyl)acetamide (2f)
  • Structure : Chlorothienyl substituent enhances π-electron density.
  • Reactivity : Participates in side reactions to form bis-thiophene derivatives (e.g., Compound 3 in ) .

Data Tables

Table 2: Reaction Conditions and Reactivity

Compound Reaction Activation Time (h) Key Product Reference
This compound H₂SO₄–P₄O₁₀ 2.5–5 2-Chloro-N-(1-arylethyl)acetamides
N-(2,2,2-Trichloro-1-hydroxyethyl)sulfonamides Concentrated H₂SO₄ 50–100 Sulfonamide-based heterocycles

Biological Activity

N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a compound of considerable interest in the fields of medicinal chemistry and agricultural science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C4H6Cl3NOC_4H_6Cl_3NO. The presence of multiple chlorine atoms enhances its reactivity, particularly in nucleophilic substitution reactions. This compound is classified as a chloroacetamide, a class known for its diverse biological activities.

Property Value
Molecular FormulaC4H6Cl3NO
Molecular Weight170.44 g/mol
Physical StateSolid (light yellow)
Melting Point93-95 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction may lead to significant modifications in the structure and function of these biomolecules, potentially disrupting normal cellular processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, chloroacetamides have been documented to inhibit certain biochemical pathways in target organisms, making them candidates for use as herbicides and fungicides. The specific antimicrobial efficacy of this compound remains to be fully characterized but may share similarities with related compounds.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of new compounds. Initial studies suggest that this compound may exhibit cytotoxic effects against various cell lines. The compound's half-maximal cytotoxic concentration (CC50) values would provide critical insights into its therapeutic window.

Synthesis and Derivatives

Several studies have focused on the synthesis of derivatives of this compound. For instance, researchers have synthesized related carboxamides and isothiocyanates through various chemical reactions. These derivatives have shown promise in biological assays, indicating potential avenues for further exploration .

Comparative Studies

Comparative studies between this compound and other chloroacetamides reveal differences in biological activity based on structural variations. For example:

Compound Biological Activity
This compoundPotential antimicrobial activity
3-Chloro-N-(trichloroacetyl)acetamideInhibitory effects on specific pathogens
N-(alpha-Hydroxy-beta,beta,beta-trichloroethyl)acetamideSimilar reactivity but different activity profiles

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • In-depth Cytotoxicity Profiling: Determining CC50 values across various cell lines.
  • Mechanistic Studies: Elucidating the specific biochemical pathways affected by this compound.
  • Environmental Impact Assessments: Evaluating the ecological implications of its use as a pesticide or herbicide.

Q & A

Q. What are the standard synthetic routes for N-(2,2,2-trichloro-1-hydroxyethyl)acetamide and its derivatives?

  • Methodological Answer : The compound is synthesized via C-amidoalkylation of aromatic substrates using chloral hydrate and acetamide derivatives. The reaction is catalyzed by concentrated sulfuric acid (H₂SO₄) or a H₂SO₄–P₄O₁₀ mixture , which significantly reduces reaction times from 50–100 hours to 2.5–5 hours. The process involves activating the hemiaminal intermediate (this compound) to form electrophilic species that react with electron-rich aromatics (e.g., benzene, toluene, naphthalene). Yields range from 20% to 88%, depending on the aromatic substituent .

Q. How is this compound characterized structurally?

  • Methodological Answer : Infrared (IR) spectroscopy identifies key functional groups:
  • C=O stretch at ~1650–1700 cm⁻¹ (amide carbonyl).
  • NH stretch at ~3200–3300 cm⁻¹.
  • C-Cl stretches at ~700–800 cm⁻¹.
    ¹H and ¹³C NMR spectroscopy confirms molecular geometry:
  • CH₂ and CH groups in the trichloroethyl moiety appear as distinct multiplets (δ 4.0–5.5 ppm for ¹H; δ 60–80 ppm for ¹³C).
  • Aromatic protons and carbons are resolved based on substitution patterns .

Advanced Research Questions

Q. How do electronic effects of aromatic substituents influence C-amidoalkylation reactions with this compound?

  • Methodological Answer : Electron-donating groups (e.g., -CH₃, -OCH₃) on aromatic rings enhance reactivity by stabilizing the electrophilic intermediate. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, leading to no reaction. For example, halobenzenes and disubstituted aromatics with electron-withdrawing substituents show negligible yields under standard conditions. This electronic dependence is confirmed by comparative studies using substituted benzene derivatives .

Q. What strategies optimize reaction conditions for higher yields and shorter durations?

  • Methodological Answer : Replacing excess H₂SO₄ with a H₂SO₄–P₄O₁₀ mixture reduces reaction times from 50–100 hours to 2.5–5 hours. Key parameters include:
Parameter Traditional Method Optimized Method
Catalyst2–20 eq. H₂SO₄H₂SO₄–P₄O₁₀ mixture
Reaction Time50–100 h2.5–5 h
Compatible SubstratesElectron-rich aromaticsSame, but faster
This optimization minimizes side reactions (e.g., hydrolysis) and improves scalability .

Q. How should researchers address contradictory yield data (e.g., 20% vs. 88%) in published studies?

  • Methodological Answer : Contradictions arise from variables such as:
  • Catalyst loading : Excess H₂SO₄ promotes decomposition.
  • Substituent electronic effects : Meta/para positions alter reactivity.
  • Reaction monitoring : Use TLC or HPLC to track intermediate stability.
    To resolve discrepancies, replicate experiments under controlled conditions (e.g., fixed catalyst ratios, inert atmosphere) and perform kinetic studies to identify rate-limiting steps .

Q. What are the limitations in synthesizing derivatives of this compound?

  • Methodological Answer : Key limitations include:
  • Substrate incompatibility : Halobenzenes and aromatics with strong electron-withdrawing groups fail to react.
  • Steric hindrance : Bulky substituents (e.g., 2,6-dimethylphenyl) reduce accessibility to the electrophilic center.
  • Side reactions : Competing hydrolysis of the hemiaminal intermediate in aqueous conditions.
    Mitigation involves using anhydrous solvents and optimizing catalyst ratios .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

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